N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
Description
N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is a complex organic compound characterized by the presence of a tetrazole ring, a thiophene ring, and a piperidine ring
Properties
IUPAC Name |
N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c21-13(15-6-8-20-17-10-16-18-20)11-4-1-2-7-19(11)14(22)12-5-3-9-23-12/h3,5,9-11H,1-2,4,6-8H2,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWNRRHNIPIVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCCN2N=CN=N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and thiophene intermediates. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The thiophene ring is often prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
The final step involves the coupling of the tetrazole and thiophene intermediates with piperidine-2-carboxamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to active sites of enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The piperidine ring can provide additional hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(tetrazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide: shares similarities with other tetrazole-containing compounds, such as losartan and valsartan, which are used as antihypertensive agents.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carboxamide.
Piperidine derivatives: Compounds like piperidine-2-carboxylic acid and piperidine-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
